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Compound of Interest

Compound Name: 1,2-Epoxycyclopentadecane

Cat. No.: B1642944

Get Quote

Executive Summary
1,2-Epoxycyclopentadecane (CAS: 287-08-1 for cis; 6164-39-2 generic) is a critical

macrocyclic intermediate, primarily utilized in the synthesis of macrocyclic musk odorants like

cyclopentadecanone (Exaltone®) and pentadecanolide (Exaltolide®). Its analysis requires a

rigorous spectroscopic approach to distinguish it from its alkene precursor (cyclopentadecene)

and potential ring-opened side products (diols).

This guide provides a self-validating analytical workflow for researchers, focusing on the

causality behind spectral features and establishing robust quality control metrics.

Molecular Architecture & Physicochemical
Context[1][2][3][4]
The 15-membered ring of 1,2-epoxycyclopentadecane possesses unique conformational

mobility compared to smaller cycloalkanes. Unlike rigid small rings, the macrocycle adopts

multiple low-energy conformations, which can lead to signal broadening in NMR spectra at

room temperature.
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Molecular Formula: C₁₅H₂₈O

Molecular Weight: 224.38 g/mol

Stereochemistry: The compound exists primarily as cis or trans isomers, depending on the

alkene precursor. The cis-isomer is the most common commercial form derived from cis-

cyclopentadecene.

Key Analytical Challenge: Distinguishing the epoxide from the starting alkene and preventing

acid-catalyzed hydrolysis during handling.

Infrared Spectroscopy (Vibrational Analysis)
IR spectroscopy serves as the primary rapid screening tool. It is non-destructive and

immediately identifies the success of the epoxidation reaction by monitoring the disappearance

of alkene bands and the appearance of epoxide-specific stretches.

Diagnostic Bands & Assignments[3][5]
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Frequency (cm⁻¹) Vibration Mode Diagnostic Significance

2920, 2850 C-H Stretch (Asym/Sym)

Strong aliphatic methylene

backbone. Not diagnostic for

functional group but confirms

macrocyclic nature.

1460 CH₂ Scissoring
Characteristic of long alkyl

chains/macrocycles.

1240–1260 Ring Breathing

Critical: Symmetric stretching

of the epoxide ring. Often

overlaps with other fingerprints

but distinct in pure samples.

830–850 C-O-C Asym. Stretch

Primary ID: The most reliable

diagnostic band for 1,2-

disubstituted epoxides.

~1640 (Absent) C=C Stretch

Purity Check: Presence

indicates unreacted

cyclopentadecene.

3400 (Absent) O-H Stretch

Stability Check: Presence

indicates ring opening to 1,2-

dihydroxycyclopentadecane

(diol).

Experimental Protocol: Thin Film Analysis
Preparation: Deposit 1 drop of neat oil between two NaCl or KBr plates. Do not use solvent

(e.g., CHCl₃) as it may obscure the fingerprint region.

Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Validation: The baseline at >3000 cm⁻¹ must be flat. Any broad absorbance centered at 3400

cm⁻¹ necessitates immediate drying or redistillation.

Nuclear Magnetic Resonance (NMR) Profiling[6]
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NMR is the structural gold standard. It provides the only reliable method to quantify

stereochemistry and purity simultaneously.

¹H NMR (Proton) – 400 MHz, CDCl₃
The large number of methylene protons (26H) creates a massive overlapping envelope,

making the distinct epoxide protons the sole quantitative handle.

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

2.80 – 2.95 Multiplet (m) 2H Epoxide C-H

Deshielded by

oxygen but

shielded relative

to ethers due to

ring strain

anisotropy.

1.20 – 1.80 Broad Multiplet 26H Ring -CH₂-

The "methylene

envelope." High

conformational

mobility

averages these

signals.

5.30 – 5.40 Multiplet (Impurity) Alkene =C-H

Critical Impurity:

Residual

cyclopentadecen

e.

3.40 – 3.80 Multiplet (Impurity) Diol -CH-OH

Critical Impurity:

Hydrolysis

product.

Self-Validating Purity Protocol
To validate the sample purity, perform the following integration calculation:

Set the integral of the 1.2–1.8 ppm region to 26.00.
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Integrate the 2.80–2.95 ppm region.

Pass Criteria: The epoxide integral must be 2.00 ± 0.10.

If < 1.90:[1] Check for non-protonated impurities or incorrect molecular weight assumption.

If > 2.10: Suspect solvent contamination overlapping the region.

¹³C NMR (Carbon) – 100 MHz, CDCl₃
Chemical Shift (δ ppm) Assignment Notes

56.0 – 58.0 Epoxide C1, C2

Diagnostic peaks. Cis isomers

typically resonate slightly

upfield of trans.

23.0 – 28.0 Ring -CH₂-

Multiple peaks depending on

ring conformation and

symmetry.

Mass Spectrometry & Fragmentation Dynamics
Mass spectrometry confirms the molecular weight, but epoxides are fragile. Soft ionization (CI

or ESI) is preferred over Electron Impact (EI) to observe the molecular ion.

Ionization Mode: EI (70 eV) or CI (Isobutane/Ammonia).

Molecular Ion (M⁺): m/z 224 (Visible in CI; often weak/absent in EI).

Key Fragments (EI):

m/z 206 (M - 18): Loss of water (characteristic of cyclic alcohols/epoxides rearranging).

m/z 41, 55, 69: Hydrocarbon series (

) dominating the lower mass range due to the macrocyclic alkyl chain.

Alpha-Cleavage: Rupture adjacent to the epoxide oxygen may generate specific

aldehyde/ketone isomers (e.g., cyclopentadecanone isomers) prior to fragmentation.
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Experimental Workflow & Decision Logic
The following diagram outlines the logical flow for characterizing a synthesized batch of 1,2-
epoxycyclopentadecane. It integrates the spectral data into a decision-making process.
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Crude Reaction Mixture

Step 1: IR Spectroscopy
(Neat Film)

Decision: C=O Band
(1700+ cm⁻¹) Present?

Decision: O-H Band
(3400 cm⁻¹) Present?

No

Action: Recrystallize
or Distill

Yes (Ketone Impurity)

Step 2: ¹H NMR
(CDCl₃)

No

Yes (Diol Impurity)
Decision: Peak at

5.3 ppm?

Step 3: Integration Check
Ratio Epoxide(2.9):Alkyl(1.5)

Target: 1:13

No

Yes (Unreacted Alkene)

Final Status:
High Purity Epoxide

Ratio Matches Ratio Fails

Click to download full resolution via product page
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Caption: Logical decision tree for the spectroscopic validation of 1,2-epoxycyclopentadecane,

prioritizing impurity detection (alkene/diol/ketone) before quantitative purity assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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